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Germanium Selenide (GeSe) has emerged as a material of significant interest, particularly for

applications in thermoelectrics and optoelectronics, due to its structural similarities to the high-

performance thermoelectric material SnSe. A thorough understanding of its phononic properties

—the characteristics of its lattice vibrations—is crucial for predicting and optimizing its thermal

transport behavior. This technical guide provides an in-depth overview of the theoretical

methods used to investigate GeSe's phononic properties and summarizes key findings from

first-principles calculations.

Computational Methodology: First-Principles
Approach
The theoretical investigation of GeSe's phononic properties is predominantly based on a

computational workflow rooted in Density Functional Theory (DFT). This ab initio approach

allows for the calculation of material properties from fundamental quantum mechanical

principles without empirical parameters. The typical workflow is outlined below.
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Caption: Workflow for first-principles calculation of phononic properties.

The primary methods employed in this workflow are:

Density Functional Theory (DFT): Used to determine the ground-state electronic structure

and to relax the atomic positions of the GeSe crystal. Calculations are often performed using

software packages like VASP (Vienna Ab initio Simulation Package).[1][2]

Phonon Calculation Methods:

Finite Displacement Method (FDM): Atoms in a supercell are displaced from their

equilibrium positions, and the resulting forces are calculated via DFT. These forces are

used to compute the interatomic force constants (IFCs). The open-source code phonopy is

commonly used for this.[1][2]
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Density Functional Perturbation Theory (DFPT): This is an alternative analytical method to

calculate the linear response of the system to atomic displacements, directly yielding the

dynamical matrix and phonon frequencies.[3]

Boltzmann Transport Equation (BTE): To calculate the lattice thermal conductivity (κL), the

phonon BTE is solved, often iteratively. This requires both the harmonic (2nd order) and

anharmonic (3rd order) IFCs as input to determine phonon velocities and scattering rates.[4]

Table 1: Typical Computational Parameters for GeSe Investigations

Parameter Method/Value Purpose

DFT Functional
PBE (Perdew–Burke–
Erzerhof) within GGA

Approximating the
exchange-correlation
energy.[2]

Pseudopotential
Projector Augmented Wave

(PAW)

Representing the interaction

between core and valence

electrons.[1][2]

Energy Cutoff ~300-700 eV
Determining the size of the

plane-wave basis set.[1][2]

k-point mesh e.g., 12x12x1 for monolayers

Sampling the Brillouin zone for

electronic structure

calculations.[2]

Supercell Size e.g., 4x4x1 or 3x3x3

Used in FDM to ensure

displacements are isolated.[1]

[2][5]

| Atomic Displacement | ~0.01 Å | Magnitude of displacement used in the FDM.[1] |

Phonon Dispersion and Dynamical Stability
The phonon dispersion curve plots phonon frequency against wave vector along high-

symmetry directions in the Brillouin zone. These plots are critical for understanding the

vibrational modes of the crystal. Theoretical calculations for various GeSe polymorphs,

including the orthorhombic α-phase, β-phase, and hexagonal γ-phase, have confirmed their

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://arxiv.org/pdf/1407.5730
https://arxiv.org/pdf/1602.01766
https://pubs.acs.org/doi/10.1021/acsomega.3c08540
http://esd.cos.gmu.edu/tb/phonons/cu_example/refs/ScriptaMat.108.1-5.2015.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c08540
http://esd.cos.gmu.edu/tb/phonons/cu_example/refs/ScriptaMat.108.1-5.2015.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c08540
https://pubs.acs.org/doi/10.1021/acsomega.3c08540
http://esd.cos.gmu.edu/tb/phonons/cu_example/refs/ScriptaMat.108.1-5.2015.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c08540
https://www.mdpi.com/1996-1944/15/3/971
http://esd.cos.gmu.edu/tb/phonons/cu_example/refs/ScriptaMat.108.1-5.2015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dynamical stability by showing the absence of imaginary (negative) phonon frequencies in their

dispersion curves.[6][7]

Key features observed in the phonon dispersion of GeSe include:

Acoustic and Optical Branches: Like all materials with more than one atom in the primitive

cell, GeSe exhibits both acoustic and optical phonon modes.[6] For 2D monolayer GeSe,

three acoustic modes (ZA, TA, LA) and nine optical modes exist.[6]

Phonon Band Gap: Some GeSe polymorphs show a distinct frequency gap between the

acoustic and optical branches.[4][6] For instance, monolayer α-GeSe has a clear separation,

which can limit acoustic-optical phonon scattering channels, whereas β-GeSe and γ-GeSe

show resonant acoustic and low-frequency optical branches, facilitating more scattering.[6]

Anisotropy: The phonon dispersion in orthorhombic GeSe shows significant anisotropy, with

different phonon group velocities along the zigzag (Γ-X) and armchair (Γ-Y) directions.[4]

Lattice Thermal Conductivity (κL)
A key outcome of studying phononic properties is the determination of lattice thermal

conductivity (κL), which is a measure of a material's ability to conduct heat via lattice vibrations.

Theoretical studies consistently predict that GeSe possesses a low and highly anisotropic κL, a

desirable trait for thermoelectric materials.
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Intrinsic Phonon Properties

Scattering Mechanisms
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Other Scattering
(Defects, Boundaries, etc.)
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'Measure of Anharmonicity'

quantifies

Click to download full resolution via product page

Caption: Key factors influencing lattice thermal conductivity.

The low κL in GeSe is attributed to strong anharmonicity, leading to high phonon-phonon

scattering rates.[8] The contribution of optical phonons to thermal conductivity is non-negligible,

especially along certain crystal axes.[8]

Table 2: Theoretically Calculated Lattice Thermal Conductivity (κL) of GeSe
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Structure Direction
Temperature
(K)

κL (W/mK) Source

Bulk GeSe a-axis 300 1.11 [9]

Bilayer GeSe Zigzag 300 2.88 [5]

Bilayer GeSe Armchair 300 2.53 [5]

Monolayer α-

GeSe
Zigzag 300 6.7 [5]

Monolayer α-

GeSe
Armchair 300 5.2 [5]

Monolayer γ-

GeSe
Isotropic 300 5.50 [6]

GeSe/SnSe

Heterostructure
Zigzag 300 3.61 [5]

| GeSe/SnSe Heterostructure | Armchair | 300 | 2.72 |[5] |

Note: Values can vary between studies due to different computational parameters and

approximations.

Anharmonicity and Grüneisen Parameters
Phonon anharmonicity refers to the deviation of lattice vibrations from perfect harmonic motion.

It is the primary mechanism enabling phonon-phonon scattering, which is the dominant source

of thermal resistance in pristine crystals. The degree of anharmonicity is quantified by the

Grüneisen parameter (γ).[10][11]

The mode-specific Grüneisen parameter (γq,j) for a phonon mode with wave vector q and band

index j is defined by the change in phonon frequency (ω) with respect to a change in crystal

volume (V):

γq,j = - (V/ωq,j) * (∂ωq,j/∂V)
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A larger Grüneisen parameter indicates stronger anharmonicity and, consequently, higher

scattering rates and lower thermal conductivity.[10][12] Theoretical methods have been

developed to calculate these parameters from first principles.[10][12] For many materials with

moderate to high anharmonicity, average Grüneisen parameters are around 1.5 or higher.[12]

The strong coupling between acoustic and low-lying optical phonons in GeSe is a key indicator

of its significant anharmonicity.[8] This strong anharmonicity is a primary reason for GeSe's

ultralow thermal conductivity.[8][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Available at: [https://www.benchchem.com/product/b009391#theoretical-investigation-of-
gese-phononic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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